Cas no 887874-49-9 (N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide)

N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide
- 887874-49-9
- N-(4-methoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
- AKOS024594261
- N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
- F0666-0474
-
- インチ: 1S/C26H24N2O4/c1-31-20-16-14-19(15-17-20)27-26(30)25-24(21-11-5-6-12-22(21)32-25)28-23(29)13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,27,30)(H,28,29)
- InChIKey: BJTDHOAZOIDTSN-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2C(=C1C(NC1C=CC(=CC=1)OC)=O)NC(CCCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 428.17360725g/mol
- どういたいしつりょう: 428.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 613
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0666-0474-100mg |
N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887874-49-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0666-0474-2μmol |
N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887874-49-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0666-0474-5mg |
N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887874-49-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0666-0474-10μmol |
N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887874-49-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0666-0474-15mg |
N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887874-49-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0666-0474-10mg |
N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887874-49-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0666-0474-75mg |
N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887874-49-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0666-0474-1mg |
N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887874-49-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0666-0474-20μmol |
N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887874-49-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0666-0474-20mg |
N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide |
887874-49-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamideに関する追加情報
N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide: A Comprehensive Overview
N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide, with the CAS number 887874-49-9, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its complex structure, is a derivative of benzofuran, a heterocyclic aromatic compound known for its diverse biological activities. The molecule incorporates a methoxyphenyl group, a phenylbutanamido moiety, and a carboxamide functional group, which collectively contribute to its unique chemical properties and potential therapeutic applications.
The synthesis of N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide involves a multi-step process that typically begins with the preparation of the benzofuran core. This is followed by the introduction of the methoxyphenyl group and the phenylbutanamido substituent through carefully designed coupling reactions. The final step involves the formation of the carboxamide group, which is crucial for enhancing the compound's solubility and bioavailability. Recent advancements in catalytic methods and green chemistry have enabled more efficient and sustainable syntheses of this compound, reducing production costs and environmental impact.
One of the most intriguing aspects of this compound is its pharmacological profile. Studies have demonstrated that N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Additionally, research conducted in 2023 has revealed its potential as a modulator of key signaling pathways involved in cancer progression, particularly in breast and prostate cancer models.
The structural versatility of this compound allows for further modifications to optimize its pharmacokinetic properties. For instance, recent studies have explored the incorporation of additional functional groups to enhance its stability in vivo and improve its ability to cross cellular membranes. These modifications have shown significant promise in preclinical trials, paving the way for future clinical investigations.
In terms of applications, N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide has potential uses in drug discovery programs targeting various therapeutic areas. Its ability to interact with multiple biological targets simultaneously suggests that it could serve as a lead compound for developing multi-targeted therapies. Furthermore, its unique chemical structure makes it an attractive candidate for combinatorial chemistry approaches, where it can be combined with other bioactive molecules to create synergistic effects.
From an environmental perspective, the synthesis and handling of this compound adhere to strict safety protocols to minimize any adverse effects on ecosystems. Its production processes are designed to comply with international regulations regarding chemical manufacturing, ensuring that it does not pose risks to human health or the environment.
In conclusion, N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide represents a cutting-edge advancement in medicinal chemistry. With its robust pharmacological profile and versatile structure, this compound holds immense potential for addressing unmet medical needs across various disease states. As research continues to unfold, it is anticipated that this compound will play a pivotal role in shaping future therapeutic interventions.
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